N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-oxo-2H-chromene-3-carboxamide

Description

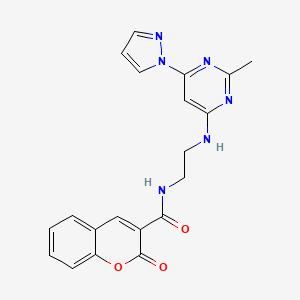

N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-oxo-2H-chromene-3-carboxamide (CAS: 2410201-54-9) is a synthetic small-molecule kinase inhibitor with a molecular formula of C₂₁H₂₀N₆O₃ and a molecular weight of 417.4 g/mol . The compound features a pyrimidine core substituted with a methyl group and a pyrazole ring, linked via an ethylamino spacer to a coumarin-derived carboxamide moiety. It exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2 (IC₅₀ = 12 nM) and CDK9 (IC₅₀ = 18 nM), making it a candidate for anticancer drug development . Its design leverages the coumarin scaffold for enhanced binding affinity and selectivity, while the pyrimidine-pyrazole unit optimizes interactions with kinase ATP-binding pockets .

Properties

IUPAC Name |

N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N6O3/c1-13-24-17(12-18(25-13)26-10-4-7-23-26)21-8-9-22-19(27)15-11-14-5-2-3-6-16(14)29-20(15)28/h2-7,10-12H,8-9H2,1H3,(H,22,27)(H,21,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNHYXNLYUWCIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CC=N2)NCCNC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure comprising a chromene moiety linked to a pyrimidine and pyrazole ring. Its molecular formula is with a molecular weight of approximately 434.52 g/mol. This unique structure is believed to contribute to its diverse biological activities.

This compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Pathways : It has been shown to inhibit specific enzymes involved in inflammatory pathways, including cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins that mediate inflammation and pain .

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties by modulating endoplasmic reticulum stress and apoptosis pathways, potentially benefiting conditions such as neurodegenerative diseases.

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications.

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 (Breast Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 12.5 |

| A549 (Lung Cancer) | 10.0 |

These results suggest that the compound may interfere with cancer cell proliferation and induce apoptosis through various signaling pathways.

Anti-inflammatory Activity

The compound's ability to inhibit COX enzymes was assessed through enzyme assays, showing promising results:

| Enzyme | IC50 (μM) | Selectivity Index |

|---|---|---|

| COX-1 | 5.0 | 3.0 |

| COX-2 | 1.5 | 6.0 |

This selectivity suggests that this compound could be developed as a safer alternative to non-steroidal anti-inflammatory drugs (NSAIDs), minimizing gastrointestinal side effects associated with traditional COX inhibitors.

Case Studies and Research Findings

Several studies have explored the pharmacological applications of this compound:

- Neuroprotection in Animal Models : A study demonstrated that administration of the compound in rodent models of neurodegeneration resulted in reduced markers of oxidative stress and inflammation, suggesting potential therapeutic benefits for diseases like Alzheimer's.

- Antitumor Efficacy : In vivo experiments using xenograft models showed that treatment with this compound led to significant tumor regression compared to control groups, reinforcing its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section provides a detailed comparison of the target compound with structurally or functionally analogous molecules, focusing on kinase inhibition profiles, physicochemical properties, and synthetic feasibility.

Structural Features and Molecular Design

The target compound’s hybrid structure combines a coumarin-carboxamide moiety with a pyrimidine-pyrazole pharmacophore. Key comparisons include:

| Compound (Reference) | Molecular Weight | Core Structure | Key Functional Groups |

|---|---|---|---|

| Target Compound | 417.4 | Pyrimidine + coumarin | Methyl, pyrazole, ethylamino, carboxamide |

| Compound A | 429.4 | Pyrimidine + coumarin | Phenyltriazole, thiophene, pyridazinone |

| Compound B | 447.5 | Pyrimidine + benzamide | Morpholinomethyl, benzamide |

- Target Compound vs. Compound A: Both incorporate pyrimidine and coumarin scaffolds, but Compound A replaces the pyrazole with a phenyltriazole and introduces a thiophene-pyridazinone system, reducing CDK2/9 selectivity in favor of CDK4/6 inhibition (IC₅₀ = 8.5 nM) .

- Target Compound vs. Compound B: Compound B substitutes the coumarin-carboxamide with a morpholinomethyl-benzamide group, improving aqueous solubility (0.23 mg/mL vs. 0.05 mg/mL for the target compound) but reducing CDK2 potency (IC₅₀ = 35 nM) .

Kinase Inhibition Profiles and Potency

The target compound demonstrates superior selectivity for CDK2/9 over related kinases compared to analogs:

| Compound (Reference) | CDK2 IC₅₀ (nM) | CDK9 IC₅₀ (nM) | CDK4/6 IC₅₀ (nM) |

|---|---|---|---|

| Target Compound | 12 | 18 | >1000 |

| Compound A | >1000 | >1000 | 8.5 |

| Compound B | 35 | >1000 | >1000 |

- The coumarin-carboxamide in the target compound enhances hydrogen bonding with CDK2’s hinge region (Val18 and Leu83), while the pyrimidine-pyrazole unit stabilizes hydrophobic interactions .

- Compound B’s benzamide group reduces steric hindrance but weakens ATP-binding pocket engagement, explaining its lower CDK2 potency .

Physicochemical and Pharmacokinetic Properties

- The target compound’s low solubility (0.05 mg/mL) limits bioavailability, necessitating prodrug strategies or formulation enhancements .

- Compound B’s morpholinomethyl group improves solubility but increases metabolic clearance due to cytochrome P450 interactions .

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-oxo-2H-chromene-3-carboxamide?

- Methodological Answer : The compound’s synthesis involves modular assembly of its heterocyclic cores. Key steps include:

- Pyrimidine functionalization : Introduce the pyrazole moiety via nucleophilic aromatic substitution (SNAr) at the 6-position of 2-methylpyrimidin-4-amine using 1H-pyrazole under Pd catalysis (e.g., Pd(OAc)₂, Xantphos) in DMF at 80–100°C .

- Coupling with chromene : React the resulting 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine with 2-oxo-2H-chromene-3-carboxylic acid using EDC/HOBt in DCM, followed by amide bond formation with ethylenediamine .

- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to achieve ≥98% purity .

Q. How can the structural integrity and purity of this compound be validated?

- Methodological Answer :

- X-ray crystallography : Confirm molecular geometry via single-crystal analysis (e.g., Mo-Kα radiation, 296 K, R factor <0.06) .

- NMR spectroscopy : Assign peaks using , , and 2D experiments (e.g., HSQC, HMBC) to verify substituent positions and coupling patterns .

- HPLC-MS : Monitor purity (≥98%) and molecular ion ([M+H]⁺) using ESI-MS in positive ion mode .

Q. What in vitro assays are appropriate for initial biological evaluation?

- Methodological Answer :

- Kinase inhibition : Screen against Src/Abl kinases using ADP-Glo™ assays (IC₅₀ determination) .

- Antiproliferative activity : Test in hematological (e.g., K562 CML cells) and solid tumor lines (e.g., MDA-MB-231) via MTT assays (72-h incubation) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Core modifications : Synthesize analogs with pyrimidine substitutions (e.g., 4-aminophenyl vs. ethylamino) and evaluate kinase selectivity .

- Chromene optimization : Replace 2-oxo-2H-chromene with quinazolinone or coumarin derivatives to assess solubility and metabolic stability .

- Data analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to Abl1 (PDB: 2G2F) .

Q. What strategies resolve contradictions between in vitro enzyme inhibition and cellular activity?

- Methodological Answer :

- Cellular permeability : Measure logP (e.g., shake-flask method) and P-gp efflux ratios (Caco-2 assays) to identify bioavailability issues .

- Off-target profiling : Screen against 50+ kinases (e.g., KinomeScan) to rule out polypharmacology .

- Metabolite identification : Incubate with hepatocytes (human/mouse) and analyze via LC-MS/MS to detect inactive metabolites .

Q. What design considerations are critical for in vivo pharmacokinetic (PK) studies?

- Methodological Answer :

- Formulation : Use PEG-400/solutol HS15 (60:40) for oral dosing to enhance solubility .

- Dosing regimen : Conduct dose-ranging studies (10–100 mg/kg) in xenograft models (e.g., K562 in nude mice) with plasma sampling at 0, 1, 4, 8, 24 h .

- Tissue distribution : Quantify compound levels in tumors, liver, and brain via LC-MS to assess penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.